Methyl 2-anilino-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-anilino-4,5-dimethoxybenzoate is an organic compound with the molecular formula C16H17NO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an anilino group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-anilino-4,5-dimethoxybenzoate typically involves the esterification of 2-anilino-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Starting Material: 2-anilino-4,5-dimethoxybenzoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux
The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-anilino-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Methyl 2-anilino-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-anilino-4,5-dimethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The anilino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4,5-dimethoxybenzoate
- Methyl 2,4-dimethoxybenzoate
- 2-Amino-4,5-dimethoxybenzoic acid
Uniqueness
Methyl 2-anilino-4,5-dimethoxybenzoate is unique due to the presence of the anilino group, which imparts distinct chemical and biological properties compared to its analogs. The combination of the anilino and methoxy groups can enhance its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
917080-08-1 |
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Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
methyl 2-anilino-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C16H17NO4/c1-19-14-9-12(16(18)21-3)13(10-15(14)20-2)17-11-7-5-4-6-8-11/h4-10,17H,1-3H3 |
InChI Key |
PYMMKEZYPXHHHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC2=CC=CC=C2)OC |
Origin of Product |
United States |
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